

# Benfuresate (CAS No. 68505-69-1): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Benfuresate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Benfuresate**, covering its physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.

## Physicochemical Properties

**Benfuresate** is a benzofuranyl alkanesulfonate herbicide.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

Property	Value	Reference(s)
CAS Number	68505-69-1	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub> S	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	256.32 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Brown viscous liquid which may solidify at room temperature. <a href="#">[5]</a> <a href="#">[6]</a>	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	30.1 °C	<a href="#">[2]</a>
Boiling Point	239-242 °C	<a href="#">[5]</a>
Water Solubility	261 mg/L (at 25 °C)	<a href="#">[6]</a>
Solubility in Organic Solvents (g/L at 20°C)	Acetone: >1050, Dichloromethane: >1220, Toluene: >1040	<a href="#">[7]</a>
Vapor Pressure	1.43 mPa (at 20 °C)	<a href="#">[5]</a>
Octanol-Water Partition Coefficient (Log P)	2.41	<a href="#">[6]</a>

## Toxicological Profile

The toxicological effects of **Benfuresate** have been evaluated through various studies, including acute, sub-chronic, chronic, reproductive, and mutagenicity assays.

## Acute Toxicity

The acute toxicity of **Benfuresate** has been assessed via oral, dermal, and inhalation routes in several animal models. The results indicate a very low acute oral and dermal toxicity and low acute inhalational toxicity to rodents.[\[6\]](#)

Species	Route	LD <sub>50</sub> / LC <sub>50</sub>	Reference(s)
Rat (Male, Female)	Oral	> 5000 mg/kg	[6]
Mouse (Male, Female)	Oral	> 5000 mg/kg	[6]
Rat (Male, Female)	Dermal	> 2000 mg/kg	[6]
Rat (Male, Female)	Inhalation (4h)	> 5.343 mg/L	[6]

## Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted to evaluate the chronic toxicity and carcinogenic potential of **Benfuresate**. The primary target organ identified in repeat dose studies in rats, mice, and dogs is the kidney.[6] No evidence of carcinogenicity was observed in rats or mice.[8]

Species	Study Duration	NOAEL	Key Findings	Reference(s)
Rat	2 years	2.63 mg/kg bw/day	Suppressed body weight gain.[1] Primary risk factor was damage to the kidneys.[8]	[1][8]
Mouse	80 weeks	300 ppm (equivalent to 55 mg/kg/day)	No treatment-related histopathological lesions at this level.	[6]
Dog	1 year	40 mg/kg/day	The target organ was the kidney.	[5]

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been performed to assess the potential effects of **Benfuresate** on reproductive performance and embryonic development. There was no evidence of an embryotoxic or teratogenic effect up to the highest dosage examined in rats.

[5]

Species	Study Type	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference(s)
Rat	2-Generation Reproduction	600 ppm	600 ppm	No adverse effects on reproductive parameters.	[5]
Rat	Developmental	200 mg/kg/day	800 mg/kg/day	No evidence of embryotoxic or teratogenic effects.	[5]
Rabbit	Developmental	100 mg/kg/day	300 mg/kg/day	No evidence of teratogenicity.	[5]

## Mutagenicity

**Benfuresate** has been evaluated for its mutagenic potential using a battery of in vitro and in vivo assays. The results indicate that **Benfuresate** is not mutagenic.[8]

Test System	Result	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	Negative	[5]
In vitro Chromosome Aberration Test (Chinese Hamster Ovary Cells)	Negative	[5]
In vivo Mouse Micronucleus Test	Negative	[5]

## Mechanism of Action

**Benfuresate** is a herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of essential lipids and waxes necessary for plant cell membrane integrity and cuticle development, ultimately leading to weed death. The primary uptake site for **Benfuresate** by weeds is the emerging shoot as it grows through the treated soil layer.



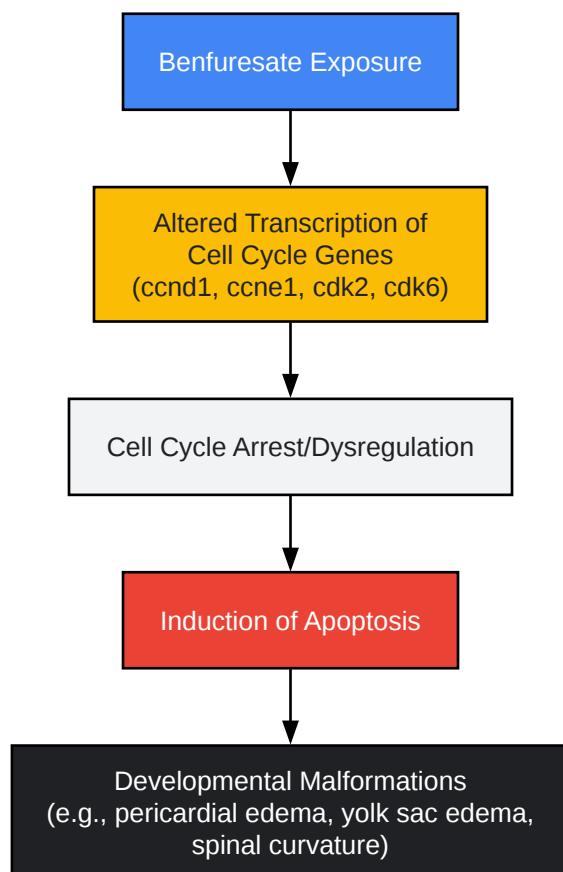
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Caption: Mechanism of action of **Benfuresate**.

## Developmental Toxicity in Zebrafish: A Model for Apoptotic Pathways

Studies on zebrafish (*Danio rerio*) embryos have provided insights into the developmental toxicity of **Benfuresate**. Exposure to **Benfuresate** has been shown to retard growth, induce

malformations, and alter the expression of genes involved in cell cycle regulation and apoptosis.<sup>[9]</sup> Specifically, **Benfuresate** exposure altered the transcription levels of proliferative pathway genes such as *ccnd1*, *ccne1*, *cdk2*, and *cdk6*, sensitizing cells to apoptosis.<sup>[9]</sup> This provides a model for understanding the molecular pathways affected by **Benfuresate**.



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Caption: **Benfuresate**-induced developmental toxicity pathway in zebrafish.

## Experimental Protocols

This section outlines standardized methodologies for key experiments relevant to the assessment of **Benfuresate**.

### Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 Guideline

This protocol provides a general framework for assessing the mutagenic potential of **Benfuresate** using the Ames test, in accordance with OECD Guideline 471.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To detect gene mutations induced by **Benfuresate** in strains of *Salmonella typhimurium* and *Escherichia coli*.

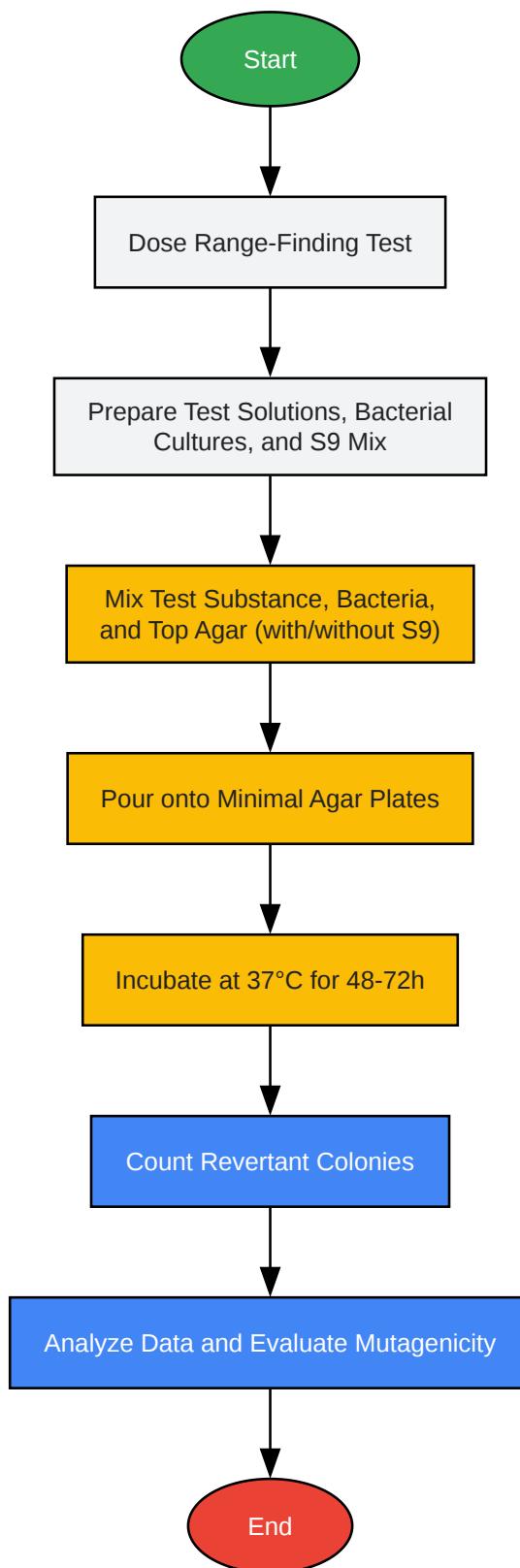
#### Materials:

- Tester Strains: A minimum of five strains, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102.
- Test Substance: **Benfuresate**, dissolved in a suitable solvent (e.g., DMSO).
- S9 Mix: Metabolic activation system derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).
- Media: Minimal glucose agar plates, top agar supplemented with trace amounts of histidine and biotin (for *Salmonella*) or tryptophan (for *E. coli*).
- Controls: Negative (solvent), positive (known mutagens for each strain, with and without S9 activation).

#### Procedure:

- Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of **Benfuresate**, identifying cytotoxic levels.
- Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial tester strain culture, and 0.1 mL of the **Benfuresate** test solution at various concentrations. For experiments with metabolic activation, 0.5 mL of S9 mix is also added. b. The contents are mixed and poured onto the surface of minimal glucose agar plates. c. The plates are incubated at 37 °C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.

- Data Analysis: The results are evaluated based on a dose-related increase in the number of revertant colonies and a comparison to the negative control. A positive response is typically defined as a reproducible, dose-related increase in revertant colonies that is at least twice the background (spontaneous revertant) count.



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Caption: General workflow for the Ames test.

## Herbicide Efficacy Testing in Rice (Pre-emergence)

This protocol describes a general method for evaluating the pre-emergence herbicidal efficacy of **Benfuresate** on target weeds in a rice cultivation setting.[13]

**Objective:** To determine the effectiveness of **Benfuresate** in controlling weeds when applied before they emerge from the soil.

### Materials:

- Pots or experimental plots filled with a suitable soil medium.
- Seeds of a target weed species (e.g., *Echinochloa colona*) and rice (*Oryza sativa*).
- **Benfuresate** formulated for application.
- Research track sprayer calibrated for a specific output volume.
- Untreated control and reference herbicide for comparison.

### Procedure:

- **Sowing:** Sow a known number of weed and rice seeds in separate pots or designated areas within a plot at a specified depth.
- **Herbicide Application:** Immediately after sowing, apply **Benfuresate** at various rates using a calibrated sprayer to ensure uniform coverage.
- **Growth Conditions:** Maintain the pots or plots under controlled greenhouse or field conditions with adequate watering and light.
- **Efficacy Assessment:** After a predetermined period (e.g., 28 days after treatment), assess the efficacy by: a. Counting the number of surviving weed and rice plants. b. Visually rating the level of weed control and crop injury. c. Harvesting the above-ground biomass of both weed and rice plants, drying them in an oven (e.g., 70 °C for 72 hours), and weighing to determine the biomass reduction compared to the untreated control.[13]

- Data Analysis: Analyze the data statistically to determine the dose-response relationship and the selectivity of **Benfuresate**.

## Analytical Method: Gas Chromatography (GC)

A general protocol for the determination of **Benfuresate** residues in environmental samples using gas chromatography.

Objective: To quantify the concentration of **Benfuresate** in samples such as soil or water.

Instrumentation:

- Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).
- Capillary column appropriate for pesticide analysis.

Procedure:

- Sample Preparation: a. Extraction: Extract **Benfuresate** from the sample matrix using an appropriate solvent and technique (e.g., Soxhlet extraction for solids, liquid-liquid extraction for water). b. Clean-up: Remove interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE). c. Concentration: Concentrate the cleaned-up extract to a known volume.
- GC Analysis: a. Inject a known volume of the prepared sample extract into the GC. b. Separate the components of the extract on the capillary column using a defined temperature program. c. Detect and quantify **Benfuresate** based on its retention time and the detector response compared to a calibration curve prepared from certified reference standards.

Note: It has been reported that **Benfuresate** may undergo thermal decomposition in the GC injector at high temperatures. Therefore, optimization of the injection technique and temperature is crucial for accurate quantification.

## Analytical Method: Photo-induced Chemiluminescence

An alternative analytical method for the determination of **Benfuresate** utilizes photo-induced chemiluminescence in a continuous-flow system.[\[14\]](#)

Objective: To provide a sensitive and rapid method for quantifying **Benfuresate**.

Principle: The method involves the photodegradation of **Benfuresate** in an alkaline medium, followed by the detection of the chemiluminescence produced upon reaction with an oxidizing agent.[14]

Procedure Outline:

- A sample solution containing **Benfuresate** is mixed with a NaOH solution to create an alkaline medium.
- The mixture is irradiated with UV light to induce photodegradation.
- The resulting solution is then mixed with an oxidizing agent (e.g., hexacyanoferrate(III)) in an alkaline medium).
- The intensity of the emitted chemiluminescence is measured, which is proportional to the concentration of **Benfuresate** in the sample.
- Quantification is achieved by comparing the signal to a calibration curve. This method has a reported limit of detection of 0.1 µg/L.[14]

This technical guide provides a foundational understanding of **Benfuresate**. For specific applications, further consultation of the primary literature and regulatory guidelines is recommended.

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